
LL-2,6-diaminopimelate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL-2,6-diaminopimelate(2-) is a 2,6-diaminopimelate(2-). It is a conjugate base of a LL-2,6-diaminopimelic acid.
Aplicaciones Científicas De Investigación
Enzymatic Analysis in Bacteria
LL-2,6-Diaminopimelate(2-) is involved in enzymatic processes within bacterial cell walls. Enzymic assays developed for isomers of 2,6-diaminopimelic acid, including LL-2,6-diaminopimelate, are crucial in understanding bacterial physiology and biochemistry. These assays were employed to measure the composition of diaminopimelate isomers in the cell walls of various Bacillus strains, providing valuable insights into bacterial cell wall structure (Day & White, 1977).
Crystallography and Structural Biology
LL-2,6-Diaminopimelate plays a role in the study of crystal structures of enzymes. For example, the diaminopimelate epimerase (DapF) from Acinetobacter baumannii, which catalyzes the interconversion of LL-DAP and meso-DAP, has been studied through crystallography. This research provides valuable insights into the structural biology of enzymes involved in amino acid biosynthesis (Park et al., 2013).
Chemotaxonomy of Actinomycetes
The LL-2,6-Diaminopimelate isomer has been analyzed using high-performance liquid chromatography (HPLC) for chemotaxonomy purposes. The optical resolution of 2,6-diaminopimelic acid stereoisomers, including LL-DAP, helps in the classification and identification of actinomycete strains (Takahashi et al., 1989).
Synthesis of Differentially Protected Derivatives
Research has also focused on the synthesis of differentially protected meso-2,6-diaminopimelic acid, a variant of LL-2,6-DAP, demonstrating its relevance in synthetic chemistry. This compound is important for bacterial cell walls and as a biosynthetic precursor of L-lysine (Holcomb et al., 1994).
Bacterial Cell Wall Analysis
LL-2,6-Diaminopimelate has been utilized in the study of bacterial cell walls. Its presence and analysis in peptidoglycans are crucial for understanding bacterial structure and potentially developing antibacterial agents (Nagasawa et al., 1993).
Enzyme Assays in Bacillus
The study of diaminopimelate epimerase in Bacillus megaterium, which involves LL-2,6-Diaminopimelate, has contributed to the understanding of amino acid racemization processes. This research informs our knowledge of bacterial enzymology and amino acid metabolism (White et al., 1969).
Plant Biology Research
LL-2,6-Diaminopimelate is also significant in plant biology. The study of DAP epimerase in Arabidopsis thaliana, which catalyzes the interconversion of LL-DAP and DL(meso)-DAP, aids in understanding lysine biosynthesis in plants. This enzyme's unique catalytic mechanism has been elucidated through crystal structure analysis, offering insights into plant amino acid biosynthesis (Pillai et al., 2009).
Biotechnological Applications
The study of meso-Diaminopimelate dehydrogenase, which acts on meso-2,6-diaminopimelate and related compounds, including LL-2,6-DAP, has potential applications in biotechnology for amino acid synthesis. This enzyme's broad substrate specificity and stability make it an interesting target for protein engineering (Gao et al., 2012).
Propiedades
Fórmula molecular |
C7H12N2O4-2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(2S,6S)-2,6-diaminoheptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5-/m0/s1 |
Clave InChI |
GMKMEZVLHJARHF-WHFBIAKZSA-L |
SMILES isomérico |
C(C[C@@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |
SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
SMILES canónico |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



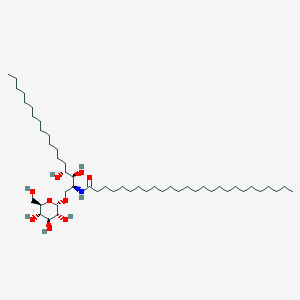
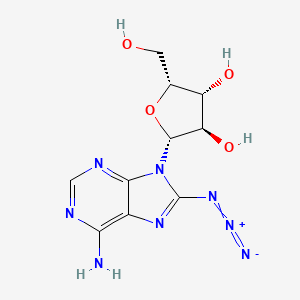
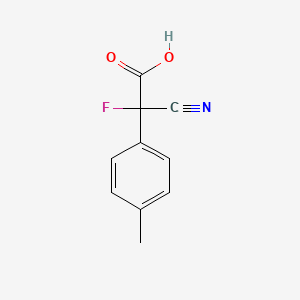
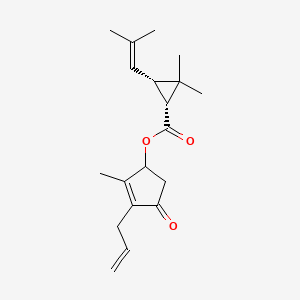
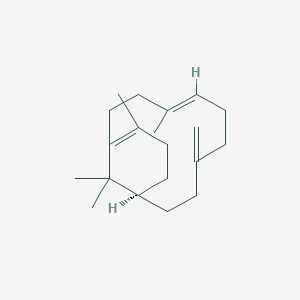
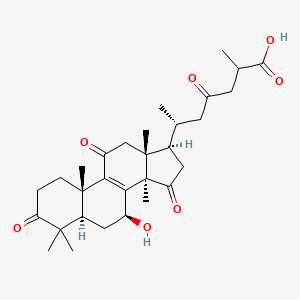
![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
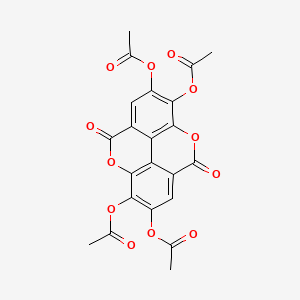
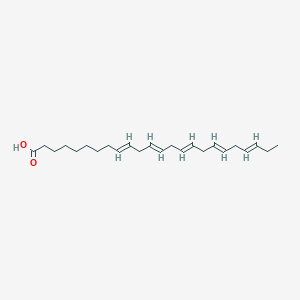
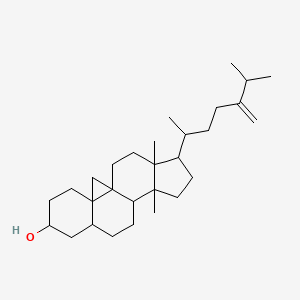


![(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione](/img/structure/B1252618.png)
